molecular formula C7H13NO2S B14011081 Methyl 2-(thiomorpholin-2-YL)acetate

Methyl 2-(thiomorpholin-2-YL)acetate

Cat. No.: B14011081
M. Wt: 175.25 g/mol
InChI Key: XMYGBOSFKQVXOU-UHFFFAOYSA-N
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Description

Methyl 2-(thiomorpholin-2-yl)acetate is an organosulfur compound featuring a thiomorpholine ring (a six-membered heterocycle containing nitrogen and sulfur) linked to an acetate ester group. Thiomorpholine derivatives are structurally analogous to morpholine but replace oxygen with sulfur, altering electronic, steric, and solubility properties. This compound is primarily used in pharmaceutical and agrochemical research as a precursor or intermediate for synthesizing bioactive molecules. Its ester group enhances lipophilicity, facilitating membrane permeability, while the thiomorpholine moiety may contribute to binding interactions in biological systems .

Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

methyl 2-thiomorpholin-2-ylacetate

InChI

InChI=1S/C7H13NO2S/c1-10-7(9)4-6-5-8-2-3-11-6/h6,8H,2-5H2,1H3

InChI Key

XMYGBOSFKQVXOU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CNCCS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(thiomorpholin-2-YL)acetate typically involves the reaction of thiomorpholine with methyl chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiomorpholine acts as a nucleophile, attacking the carbon atom of the methyl chloroacetate, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(thiomorpholin-2-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-(thiomorpholin-2-YL)acetate is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study the effects of sulfur-containing heterocycles on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.

Medicine: this compound has potential applications in medicinal chemistry. It can be used to develop new drugs with improved pharmacokinetic and pharmacodynamic properties. Its structure may allow for interactions with specific biological targets, leading to therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various applications, including as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-(thiomorpholin-2-YL)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The sulfur and nitrogen atoms in the thiomorpholine ring can form specific interactions with these targets, leading to modulation of their activity. The ester group can also undergo hydrolysis, releasing the active thiomorpholine moiety, which can then exert its effects.

Comparison with Similar Compounds

The following analysis compares Methyl 2-(thiomorpholin-2-yl)acetate with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Structural Analogues with Heterocyclic Variations
Compound Name Key Structural Feature Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties References
This compound Thiomorpholine (S instead of O) C₇H₁₁NO₂S 189.24 73477-13-1 Intermediate for drug discovery; enhanced lipophilicity
Methyl 2-(morpholin-2-yl)acetate HCl Morpholine (O instead of S) C₇H₁₄ClNO₃ 211.70 473269-88-4 Pharmaceutical synthesis; polar metabolite
Methyl 2-(3-oxothiomorpholin-2-yl)acetate 3-Oxothiomorpholine (ketone modification) C₇H₁₁NO₃S 189.24 73477-13-1 Reactive intermediate for heterocyclic chemistry
Methyl 2-(thiomorpholin-3-yl)acetate HCl Thiomorpholine positional isomer (3-yl) C₇H₁₄ClNO₂S 211.70 1333933-79-1 Research in stereoselective synthesis

Key Observations :

  • Thiomorpholine vs.
  • Positional Isomerism : The 2-yl vs. 3-yl substitution in thiomorpholine alters ring conformation, affecting binding affinity in receptor-ligand interactions .
  • 3-Oxo Derivatives : The ketone group in 3-oxothiomorpholine enhances hydrogen-bonding capacity, improving solubility in polar solvents .
Functional Group Analogues
Compound Name Functional Group Variation Molecular Formula Molecular Weight (g/mol) Key Applications References
This compound Ester + thiomorpholine C₇H₁₁NO₂S 189.24 Drug intermediate, agrochemicals
Ethyl 2-phenylacetoacetate Phenyl + β-ketoester C₁₂H₁₄O₃ 206.24 Precursor for amphetamines; analytical standard
Methyl 2-(pyrrolidin-1-yl)acetate HCl Pyrrolidine (5-membered ring) + ester C₈H₁₆ClNO₂ 193.67 Stimulant analog; forensic research
Methyl 2-thienyl acetate Thiophene (aromatic S-heterocycle) + ester C₇H₈O₂S 156.20 Flavor/fragrance industry; hazardous material

Key Observations :

  • Aromatic vs.
  • β-Ketoesters: Ethyl 2-phenylacetoacetate’s β-keto group enables enolate formation, critical in condensation reactions (e.g., Knorr quinoline synthesis) .

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